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Abstract

2-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a molecule of significant
interest in various scientific domains, including medicinal chemistry, agrochemical synthesis,
and analytical chemistry. This technical guide provides a comprehensive overview of its
structure, chemical properties, synthesis, and spectroscopic characterization. The document
details its tautomeric nature, physicochemical parameters, and reactivity, offering valuable
insights for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

2-Hydroxyquinoline (CAS 59-31-4), also known as carbostyril or 2(1H)-quinolone, is a
quinoline derivative with a hydroxyl group at the C2 position.[1] Its versatile chemical structure
serves as a key building block for the synthesis of more complex molecules, including active
pharmaceutical ingredients (APIs) and pesticides.[2][3] Recent studies have highlighted its
potential as an anti-diabetic agent due to its inhibitory effects on enzymes like alpha-
glucosidase and alpha-amylase.[3] This guide aims to provide a detailed technical resource on
the fundamental aspects of 2-hydroxyquinoline.

Molecular Structure and Tautomerism
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2-Hydroxyquinoline exists as a dynamic equilibrium between two tautomeric forms: the enol
(lactim) form, 2-hydroxyquinoline, and the keto (lactam) form, 2(1H)-quinolone.[1] This
tautomerism is a crucial aspect of its chemistry, influencing its reactivity and biological activity.
The equilibrium between these two forms can be influenced by factors such as solvent polarity
and pH. In the solid state and in non-polar solvents, the lactam form is generally predominant.

Figure 1: Tautomeric equilibrium of 2-hydroxyquinoline.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxyquinoline is presented in the
tables below. This data is essential for understanding its behavior in different chemical and
biological systems.

Table 1: General Properties

Property Value Reference
Molecular Formula CoH7NO [1]
Molecular Weight 145.16 g/mol [1]

CAS Number 59-31-4 [1]
Appearance Light yellow crystalline solid [1]

Melting Point 198-199 °C

Table 2: Solubility Data

Solvent Solubility Reference
Water 2.45 mg/mL (predicted) [4]

Water Slightly soluble (1 g/950mL)

Alcohol Soluble

Diethyl Ether Soluble

Dilute HCI Soluble
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Table 3: Acidity and Basicity

Property Value Reference
pKa (Strongest Acidic) 13.95 (predicted) [4]
pKa (Strongest Basic) -2.2 (predicted) [4]

Synthesis of 2-Hydroxyquinoline

One common method for the synthesis of substituted 2-hydroxyquinolines is the reaction of 2-
aminobenzophenones with N,N-dimethylacetamide (DMA) in the presence of a strong base like
potassium hydroxide.[5]

Experimental Protocol: Synthesis from 2-
Aminobenzophenone

This protocol describes a general procedure for the synthesis of 2-hydroxyquinoline
derivatives.

Materials:

2-Aminobenzophenone

N,N-Dimethylacetamide (DMA)

Potassium Hydroxide (powdered, freshly melted)

Ethanol

Water

Hexane

Ether

Procedure:
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In a tightly closed conic flask, mix 2-aminobenzophenone, an excess of DMA, and
powdered, freshly melted potassium hydroxide in a molar ratio of 1:4:8.[5]

Allow the reaction mixture to stand at room temperature for approximately 24 hours.[5]
Add approximately 150 cm? of water to the reaction mixture.

Filter the resulting precipitate.

Recrystallize the crude product from ethanol or an ethanol-water mixture (2:1).

Wash the separated crystals with a hexane-ether mixture (1:1).[5]

Dry the purified crystals. The anticipated yield is typically in the range of 40-60%.[5]
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Figure 2: General workflow for the synthesis of 2-hydroxyquinoline.
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Chemical Reactivity

The reactivity of 2-hydroxyquinoline is characterized by the interplay of its two tautomeric
forms and the presence of both nucleophilic and electrophilic centers.

¢ Nucleophilic Character: The nitrogen atom in the quinoline ring and the oxygen of the
hydroxyl group (in the enol form) can act as nucleophiles. The aromatic rings can also
undergo electrophilic substitution, although the reactivity is influenced by the electron-
donating or -withdrawing nature of the substituents.

o Electrophilic Character: The carbonyl carbon in the lactam form is susceptible to nucleophilic
attack.

Reactions can be directed to either the nitrogen or the oxygen atom, depending on the reaction
conditions and the nature of the electrophile. This differential reactivity allows for the synthesis
of a wide range of N- and O-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-
hydroxyquinoline.

Table 4: Spectroscopic Data Summary
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Technique

Key Features and
Wavelengths/Shifts

Reference

UV-Vis Spectroscopy

Isosbestic point at 289 nm (in
studies with quinoline).
Absorption maxima are pH-
dependent due to tautomerism

and protonation states.

[6]

Infrared (IR) Spectroscopy

Characteristic peaks for N-H
stretching (lactam), O-H
stretching (lactim), C=0
stretching (lactam), and
C=C/C=N stretching of the

aromatic rings.

[1]

1H NMR Spectroscopy

Chemical shifts are dependent
on the tautomeric form.
Aromatic protons typically
appear in the range of 6.0-8.0
ppm. The N-H proton of the

lactam form is also observable.

[7](8]

13C NMR Spectroscopy

The carbonyl carbon of the
lactam form gives a
characteristic signal in the
downfield region. Aromatic
carbons resonate in the typical

range for quinoline derivatives.

[110]

Applications in Drug Development and Research

2-Hydroxyquinoline serves as a versatile scaffold in medicinal chemistry. Its derivatives have

been investigated for a range of biological activities, including:

» Anticancer Activity: Platinum(lVV) complexes of 2-hydroxyquinoline derivatives have shown

promise as photoactivated anticancer agents.
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» Anti-diabetic Potential: It has been identified as an inhibitor of a-glucosidase and a-amylase,

suggesting its potential in the management of diabetes.[3]
e Enzyme Inhibition: It is a specific inhibitor of paraoxonase 1 (PON1).

The ability to modify the core structure of 2-hydroxyquinoline at various positions allows for
the fine-tuning of its pharmacological properties, making it an attractive starting point for the

development of new therapeutic agents.
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Figure 3: Role of 2-hydroxyquinoline in a typical drug development workflow.

Conclusion
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2-Hydroxyquinoline is a molecule with a rich chemical profile and significant potential in
various fields of research and development. Its tautomeric nature, coupled with its versatile
reactivity, makes it a valuable synthon for the creation of novel compounds with diverse
biological activities. The data and protocols presented in this guide offer a solid foundation for
researchers and scientists working with this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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